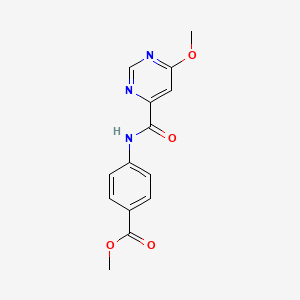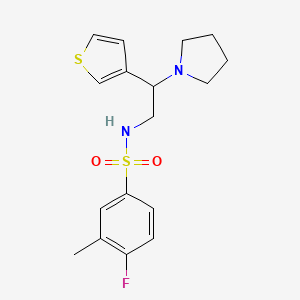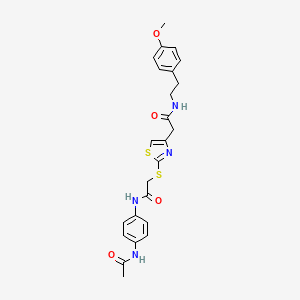![molecular formula C20H15F6N5O B2768677 [1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone CAS No. 477858-71-2](/img/structure/B2768677.png)
[1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone is a useful research compound. Its molecular formula is C20H15F6N5O and its molecular weight is 455.364. The purity is usually 95%.
BenchChem offers high-quality [1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic Materials and OLEDs
Electronic Alteration of End-on Phenyl Groups A study designed and prepared modified bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane compounds by introducing different groups on the triazole ring. These compounds were evaluated for their thermal, photophysical, and electron-transporting properties, which are crucial for their application in organic light-emitting diodes (OLEDs). One compound demonstrated superior electron mobility and external quantum efficiency in blue phosphorescent OLEDs, highlighting the importance of structural modifications for electronic applications (Yi et al., 2016).
Supramolecular Chemistry
Crystal Engineering of Supramolecular Assemblies Research on the crystal engineering of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules, including 4-(N,N-dimethylamino)pyridine, was conducted. This study demonstrated the formation of complex structures, showcasing the potential of similar compounds in the development of new materials with specific properties, such as host-guest systems and infinite molecular tapes (Arora & Pedireddi, 2003).
Catalysis
Efficient and Flexible Lanthanide-based Catalysts A new pyridine-2,6-bis(oxazoline) was synthesized for use in lanthanide(III) triflates-based catalysts, facilitating enantioselective reactions. This research illustrates the utility of pyridine derivatives in catalysis, particularly in reactions involving oxazolidinones, with notable enantioselectivity and the ability to easily obtain opposite enantiomers by changing the lanthanide ion (Desimoni et al., 2005).
Photochromic and Fluorescence Switching
Properties of Oxidized Triangle Terarylenes A study on the photochromic and fluorescence switching properties of oxidized triangle terarylenes in both solution and amorphous solid states was conducted. This research is relevant for the development of materials with potential applications in optical storage and photonic devices, highlighting the role of structural modifications in enhancing emission nature and photoreactivity (Taguchi et al., 2011).
Propiedades
IUPAC Name |
[1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N5O/c1-30(2)8-5-16-17(18(32)12-3-6-27-7-4-12)28-29-31(16)15-10-13(19(21,22)23)9-14(11-15)20(24,25)26/h3-11H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNQGHXXRWPOQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate](/img/structure/B2768595.png)




![3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine](/img/structure/B2768602.png)
![2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2768603.png)


![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)
![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)